molecular formula C9H13Br B13476062 1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane

1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane

Cat. No.: B13476062
M. Wt: 201.10 g/mol
InChI Key: CSBMBTKDHWZDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for various functional groups, including phenyl rings, internal alkynes, and tert-butyl groups .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium reagents for halogen exchange and radical initiators for radical reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane involves its ability to act as a bioisostere, mimicking the properties of other functional groups. This allows it to interact with molecular targets and pathways in a similar manner to the groups it replaces . The compound’s unique structure contributes to its high passive permeability, water solubility, and metabolic stability .

Properties

Molecular Formula

C9H13Br

Molecular Weight

201.10 g/mol

IUPAC Name

1-(bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane

InChI

InChI=1S/C9H13Br/c10-6-8-3-9(4-8,5-8)7-1-2-7/h7H,1-6H2

InChI Key

CSBMBTKDHWZDDX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C23CC(C2)(C3)CBr

Origin of Product

United States

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